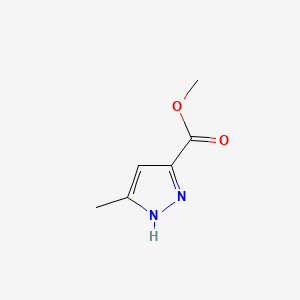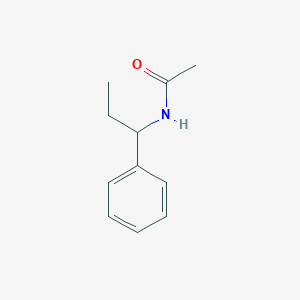
3-Bromo-3',4'-difluorobenzofenona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-3’,4’-difluorobenzophenone is a chemical compound with the CAS Number: 844879-35-2. It has a linear formula of C13H7BrF2O . The IUPAC name for this compound is (3-bromophenyl)(3,4-difluorophenyl)methanone .
Molecular Structure Analysis
The InChI code for 3-Bromo-3’,4’-difluorobenzophenone is 1S/C13H7BrF2O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H . This indicates the presence of a bromophenyl group and a difluorophenyl group attached to a methanone functional group.Physical And Chemical Properties Analysis
3-Bromo-3’,4’-difluorobenzophenone has a molecular weight of 297.1 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Mecanismo De Acción
3-Bromo-3',4'-difluorobenzophenone is a brominated derivative of benzophenone, which is a type of organic compound known as a ketone. The mechanism of action of 3-Bromo-3',4'-difluorobenzophenone is based on its ability to react with a variety of organic compounds. It can react with other ketones, aldehydes, alcohols, and amines to form a variety of products. Additionally, 3-Bromo-3',4'-difluorobenzophenone can react with nucleophiles, such as amines, to form a variety of substitution products.
Biochemical and Physiological Effects
3-Bromo-3',4'-difluorobenzophenone has been studied for its potential biochemical and physiological effects. It has been found to be relatively non-toxic and non-irritant in animal studies. Additionally, 3-Bromo-3',4'-difluorobenzophenone has been found to have no mutagenic or carcinogenic effects. However, it has been found to have some effects on the nervous system, including an increased risk of seizures in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Bromo-3',4'-difluorobenzophenone in laboratory experiments has a number of advantages. It is a relatively stable compound that is easy to store and handle. Additionally, it is relatively non-toxic and non-irritant, making it safe to use in experiments. However, 3-Bromo-3',4'-difluorobenzophenone also has some limitations. It is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, it has a relatively low boiling point, making it difficult to use in certain types of experiments.
Direcciones Futuras
The potential future directions for 3-Bromo-3',4'-difluorobenzophenone include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, further research could be conducted into its potential use as a catalyst in the synthesis of polymers and metal-organic frameworks. Additionally, research could be conducted into its potential use as a reagent in the synthesis of heterocyclic compounds, such as quinoxalines and indoles. Finally, further research could be conducted into its potential use in the synthesis of other brominated derivatives of benzophenone.
Métodos De Síntesis
3-Bromo-3',4'-difluorobenzophenone can be synthesized using a variety of methods. The most common method involves the reaction of benzophenone with bromine in the presence of iron(III) chloride. This reaction produces 3-Bromo-3',4'-difluorobenzophenone and iron(III) bromide as a byproduct. Other methods of synthesis include the reaction of benzophenone with bromine in the presence of a base, such as sodium hydroxide, or the reaction of benzophenone with bromine in the presence of a catalyst, such as palladium chloride.
Aplicaciones Científicas De Investigación
. .
Producción de Polímeros
Este compuesto se utiliza en la producción de polímeros. Por ejemplo, se utiliza en la síntesis de nuevos derivados de poliéter éter cetona (PEEK) . El PEEK es un polímero termoplástico con buenas propiedades mecánicas y químicas .
Recubrimiento Antimicrobiano
El compuesto se utiliza para introducir sitios de unión para iones de plata en PEEK. Los iones de plata son bien conocidos por su actividad antimicrobiana. Los polímeros de PEEK sintetizados muestran propiedades similares al PEEK original .
Polímero de Coordinación de Plata
El compuesto se utiliza en la síntesis de polímeros de coordinación de plata. Se estudió la complejación de estos nuevos monómeros con diferentes sales de plata .
Aplicaciones Médicas
El PEEK, derivado de la 4-4'-difluorobenzofenona (un derivado de la benzofenona), se utiliza en muchas aplicaciones diferentes, especialmente en medicina para implantes de columna vertebral .
Aislamiento de Cables
Propiedades
IUPAC Name |
(3-bromophenyl)-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF2O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMRCWGRNCWZIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373632 |
Source


|
| Record name | 3-Bromo-3',4'-difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
844879-35-2 |
Source


|
| Record name | (3-Bromophenyl)(3,4-difluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-3',4'-difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B1302518.png)








